molecular formula C16H15N3O B14483651 4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline CAS No. 63842-10-4

4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline

Cat. No.: B14483651
CAS No.: 63842-10-4
M. Wt: 265.31 g/mol
InChI Key: FFDCQIJHRDEWTF-UHFFFAOYSA-N
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Description

4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline typically involves the condensation of 2-aminobenzoxazole with N,N-dimethylaniline in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

63842-10-4

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-ylmethylideneamino)-N,N-dimethylaniline

InChI

InChI=1S/C16H15N3O/c1-19(2)13-9-7-12(8-10-13)17-11-16-18-14-5-3-4-6-15(14)20-16/h3-11H,1-2H3

InChI Key

FFDCQIJHRDEWTF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3O2

Origin of Product

United States

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